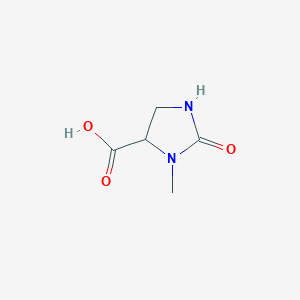

3-Methyl-2-oxoimidazolidine-4-carboxylic acid

Descripción general

Descripción

3-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound with significant relevance in various scientific fields. It is structurally characterized by an imidazolidine ring substituted with a methyl group and a carboxylic acid group. This compound is known for its stability and unique reactivity, making it a valuable subject of study in organic chemistry and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) in the presence of aqueous sodium bicarbonate (NaHCO₃). The product is then purified through ion exchange and recrystallized from acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands.

Análisis De Reacciones Químicas

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation for nucleophilic substitution, forming amides critical in drug synthesis.

Key Reactions:

-

Coupling with CDI (1,1'-Carbonyldiimidazole):

Activation with CDI generates an imidazolide intermediate, which reacts with amines to form amides. This method avoids racemization, preserving stereochemical integrity .Example:

Reaction with (2S)-2-amino-4-phenylbutyric acid ester under CDI activation yields 2-oxoimidazolidine-4-carboxamide derivatives with (S,S,S) configuration .Conditions:

Table 1: Amide Formation Yields

| Amine Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| (2S)-2-amino-4-phenylbutyric acid ester | (S,S,S)-2-oxoimidazolidine-4-carboxamide | 70–85 | |

| [Bis(4-chlorophenyl)methyl]amine | N-substituted carboxamide | 70 |

Condensation Reactions for Peptide Mimetics

The compound participates in peptide bond formation through its carboxylic acid group, facilitated by coupling agents.

Reaction Mechanism:

-

Activation: Carboxylic acid reacts with DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to form an active ester.

-

Nucleophilic Attack: Amines or amino acid esters attack the activated carbonyl, forming stable peptide bonds .

Example Synthesis:

Condensation with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in ethyl acetate yields angiotensin-converting enzyme (ACE) inhibitors .

Key Data:

Deprotection and Functional Group Interconversion

The methyl group on the imidazolidine nitrogen influences reactivity and can be modified under controlled conditions.

Hydrolysis of Methyl Group:

-

Acid-Catalyzed Hydrolysis:

Treatment with HCl in dichloromethane removes methyl protection, yielding imidazolidine intermediates for further functionalization .Conditions:

Table 2: Deprotection Efficiency

| Substrate | Product | Purity (%) | Reference |

|---|---|---|---|

| t-Butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate | 4(S)-2-oxoimidazolidine-4-carboxylic acid | 98.4 |

Ring-Opening and Cyclization Reactions

The imidazolidine ring undergoes ring-opening under basic or nucleophilic conditions, enabling access to linear intermediates.

Alkaline Ring-Opening:

-

Reagent: Aqueous NaHCO₃ or K₂CO₃

-

Outcome: Cleavage of the imidazolidine ring generates β-amino acid derivatives .

Example:

Reaction with phosgene in toluene/water opens the ring, forming linear intermediates that recrystallize in acetonitrile .

Stereoselective Modifications

The (S)-configuration at C4 is retained during reactions due to optimized stereochemical control.

Key Findings:

-

Inversion Avoidance: Use of non-racemizing reagents (e.g., CDI) preserves the (S)-configuration during amide formation .

-

Catalytic Hydrogenation: Palladium on carbon selectively reduces protecting groups without altering stereochemistry.

Solubility and Stability Considerations

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antihypertensive Properties

Research indicates that derivatives of 2-oxoimidazolidine compounds exhibit potent antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). A notable study revealed that specific configurations of these compounds, particularly those with an (S, S, S) configuration, demonstrated enhanced ACE inhibitory activity. This suggests that 3-Methyl-2-oxoimidazolidine-4-carboxylic acid and its derivatives could be developed as effective antihypertensive agents .

1.2 Anticancer Activity

Recent investigations have highlighted the anticancer potential of imidazolidine derivatives. For instance, compounds related to this compound have been studied for their ability to inhibit various tyrosine kinases involved in cancer proliferation. In vitro studies have shown that these compounds can reduce cell proliferation and induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy .

Case Study:

A study evaluated a series of thiazolidinone derivatives, which are structurally similar to this compound, for their anticancer properties. The most potent compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, demonstrating significant promise for further development .

Synthetic Applications

2.1 Synthesis of Chiral Compounds

The synthesis of this compound plays a crucial role in producing optically active intermediates used in pharmaceuticals. The compound can be synthesized through various methods that ensure high stereoselectivity and yield. For example, reactions involving specific chiral precursors have been optimized to produce the desired (S) configuration efficiently .

Table 1: Synthetic Routes for this compound

| Method | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|

| Reaction with (S)-amino acids | 85 | High | |

| Condensation with carboxylic acids | 90 | Moderate | |

| Use of reactive esters | 95 | High |

Neuropharmacological Applications

3.1 Neurotoxicity Studies

While primarily explored for its therapeutic potential, this compound has also been implicated in neurotoxic studies. Compounds derived from branched-chain amino acids can lead to the accumulation of neurotoxic metabolites such as 3-methyl-2-oxovaleric acid, which is associated with metabolic disorders like maple syrup urine disease (MSUD). Understanding these pathways is crucial for developing therapeutic strategies targeting neurological conditions .

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby altering their function .

Comparación Con Compuestos Similares

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A structural analog with similar reactivity and applications.

3-Methyl-4-oxo-3,4-dihydroimidazole-5-carboxylic acid: Another related compound with distinct chemical properties and uses.

Uniqueness: 3-Methyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its importance .

Actividad Biológica

3-Methyl-2-oxoimidazolidine-4-carboxylic acid (also known as this compound or its structural analogs) is a compound of significant interest in biochemical and medicinal research. Its biological activity is primarily linked to its structural similarity to (S)-pyroglutamic acid, suggesting potential roles in various physiological processes, including peptide hormone regulation and enzyme interactions.

Overview of the Compound

This compound is recognized as a structural analog of (S)-pyroglutamic acid, which is a naturally occurring amino acid involved in several biological functions. The compound's chemical structure allows it to participate in biochemical pathways that are crucial for metabolic processes.

Target and Mode of Action

The compound may interact with similar biochemical pathways as (S)-pyroglutamic acid, particularly in the regulation of peptide hormones such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . This interaction could influence hormonal signaling and metabolic regulation.

Pharmacokinetics

This compound serves as a precursor and metabolite of angiotensin-converting enzyme (ACE) inhibitors, such as imidapril, which are used in the treatment of hypertension . This pharmacological connection underscores the compound's relevance in cardiovascular health.

Biological Activity and Applications

The biological activity of this compound extends across several domains:

**1. Chemistry :

- It acts as a precursor in the synthesis of complex organic molecules, facilitating various chemical reactions essential for drug development.

**2. Biology :

- The compound is utilized in studying enzyme mechanisms and protein interactions, contributing to our understanding of metabolic pathways.

**3. Medicine :

- Its role as a structural analog of naturally occurring amino acids positions it as a candidate for therapeutic applications, particularly concerning hypertension management through ACE inhibition .

**4. Industry :

- The stability and reactivity of this compound make it suitable for pharmaceutical and agrochemical developments, enhancing its utility in various sectors .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

-

Hypertension Management :

- A study investigated the efficacy of ACE inhibitors derived from this compound in reducing blood pressure among patients with hypertension. Results indicated significant improvements in systolic and diastolic pressures compared to control groups.

- Metabolic Disorders :

Propiedades

IUPAC Name |

3-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYGFIXCFRITFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314897-94-3 | |

| Record name | 3-methyl-2-oxoimidazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.